2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether
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Overview
Description
2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chlorobenzyl, dichlorophenoxy, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group can be attached through an etherification reaction involving 3,5-dichlorophenol and an appropriate alkylating agent.
Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidine core or the chlorobenzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl and dichlorophenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted benzyl and phenoxy derivatives
Scientific Research Applications
2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and chlorobenzyl groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl ethyl ether
- 2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl propyl ether
Uniqueness
2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2S/c1-24-16-9-22-18(26-10-11-2-4-12(19)5-3-11)23-17(16)25-15-7-13(20)6-14(21)8-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLVORZZNBHCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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